5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Overview
Description
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine class. This compound is characterized by a benzene ring fused to a thiazepine ring, which contains both sulfur and nitrogen atoms. The presence of a benzyl group at the 5-position and a chlorine atom at the 7-position further defines its structure. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminobenzenethiol, with a suitable carbonyl compound, like benzyl chloride, under basic conditions. This reaction forms the thiazepine ring.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Characterized by the presence of a benzyl group and a chlorine atom.
5-benzyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the chlorine atom at the 7-position.
7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Lacks the benzyl group at the 5-position.
Uniqueness
The presence of both the benzyl group and the chlorine atom in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGCOYSIEIOSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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